![molecular formula C20H23ClN2O3 B5487196 3-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5487196.png)
3-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a piperazine ring substituted with a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride.
Introduction of the piperazine ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the bicyclic core reacts with piperazine.
Chlorobenzyl substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and high-throughput screening for the optimal conditions for each step.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and chlorobenzyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Benzylamine: An organic compound with a benzyl group attached to an amine.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
3-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its bicyclic structure combined with a piperazine ring and chlorobenzyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-16-5-1-13(2-6-16)12-22-7-9-23(10-8-22)19(24)17-14-3-4-15(11-14)18(17)20(25)26/h1-6,14-15,17-18H,7-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVUUKZCSCDEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3C4CC(C3C(=O)O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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